2-(3-ピリジル)チアゾリジン-4-カルボン酸

説明

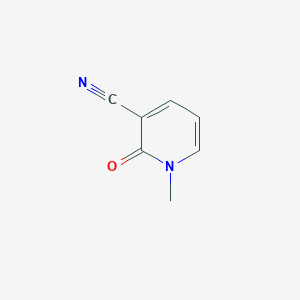

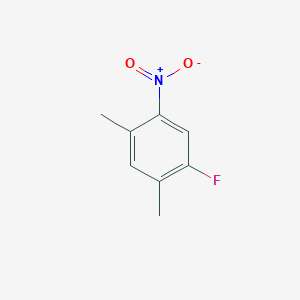

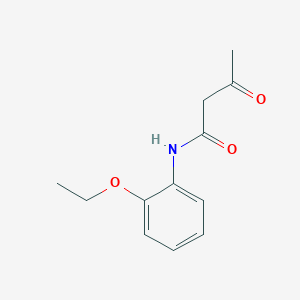

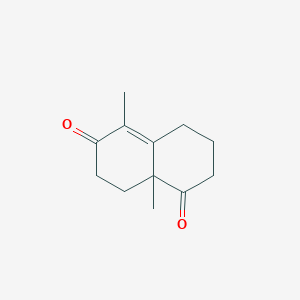

“2-(3-Piridyl)thiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O2S . It has a molecular weight of 210.26 g/mol . The IUPAC name for this compound is 2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for “2-(3-Piridyl)thiazolidine-4-carboxylic acid” is 1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13) . The Canonical SMILES is C1C(NC(S1)C2=CN=CC=C2)C(=O)O .Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.26 g/mol . It has a computed XLogP3-AA value of -1.9, indicating its solubility properties . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 210.04629874 g/mol . The topological polar surface area is 87.5 Ų . The heavy atom count is 14 .科学的研究の応用

プロテオミクス研究

この化合物は、タンパク質、特にその構造と機能を大規模に研究するプロテオミクスで使用されます。 タンパク質相互作用や修飾を調査するための生化学的手法として使用され、分子レベルでの細胞プロセスを理解するのに役立ちます .

医薬品中間体

医薬品合成の中間体として、2-(3-ピリジル)チアゾリジン-4-カルボン酸は、新薬開発において重要な役割を果たします。 潜在的な治療効果を持つ化合物を合成するために使用できます .

有機合成

有機化学の分野では、この酸はより複雑な有機化合物を合成するためのビルディングブロックとして役立ちます。 その構造は、さまざまな化学反応を可能にし、多様な有機分子を作成できます .

酵素阻害研究

研究者は、この化合物を用いて酵素阻害を研究しています。 特定の酵素と相互作用することにより、作用機序の理解と、疾患の新しい治療法につながる可能性のある酵素阻害剤の開発に役立ちます .

ケミカルバイオロジー

ケミカルバイオロジーでは、2-(3-ピリジル)チアゾリジン-4-カルボン酸は、生物学的システムの化学的基盤を探求するために使用されます。 細胞内の化学的相互作用をマッピングし、細胞機能と病態の洞察を提供するのに役立ちます .

材料科学

この化合物は、材料科学、特に特定の特性を持つ新規材料の開発にも応用が見られる可能性があります。 その分子構造は、所望の特性を持つ材料を設計する際に重要となる可能性があります .

分析化学

分析化学では、さまざまな分析技術における標準または試薬として使用され、他の物質を定量化または特定し、分析結果の正確性と信頼性を確保します .

生化学研究

最後に、生命の基本的なプロセスを研究するための幅広い生化学研究に使用されています。 生体の生化学を深く掘り下げるアッセイや実験の一部となる可能性があります .

作用機序

Target of Action

It is known that thiazolidine derivatives, a class of compounds to which 2-(3-piridyl)thiazolidine-4-carboxylic acid belongs, have been reported as physiological substrates of hog kidney d-amino acid oxidase .

Mode of Action

Based on the structure-activity relationship of similar compounds, it can be inferred that the compound might interact with its targets through its thiazolidine core .

Biochemical Pathways

It is known that thiazolidine derivatives can affect various biochemical pathways, depending on their specific structure and the nature of their substituents .

Pharmacokinetics

The physicochemical properties of the compound, such as its size, charge, and lipophilicity, could potentially influence its pharmacokinetic profile .

Result of Action

It is known that thiazolidine derivatives can have various biological effects, depending on their specific structure and the nature of their substituents .

Action Environment

The action of 2-(3-Piridyl)thiazolidine-4-carboxylic acid can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules in the environment .

生化学分析

Biochemical Properties

2-(3-Piridyl)thiazolidine-4-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to enhance the activity of catalase, an enzyme that helps in the breakdown of hydrogen peroxide into water and oxygen, thereby reducing oxidative stress . The compound also interacts with bovine serum albumin, indicating its potential to modulate protein structure and function .

Cellular Effects

2-(3-Piridyl)thiazolidine-4-carboxylic acid has notable effects on various cell types and cellular processes. It has been found to mitigate oxidative stress-induced inhibition of cell proliferation, particularly in A549 cells, a type of human lung carcinoma cell line . The compound influences cell signaling pathways and gene expression, leading to enhanced cell survival and reduced apoptotic cell death under oxidative stress conditions .

Molecular Mechanism

At the molecular level, 2-(3-Piridyl)thiazolidine-4-carboxylic acid exerts its effects through binding interactions with biomolecules. It binds to catalase and bovine serum albumin, leading to structural changes that enhance enzyme activity . The compound also influences gene expression by modulating the activity of transcription factors involved in oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Piridyl)thiazolidine-4-carboxylic acid change over time. The compound is relatively stable, but its degradation can be influenced by factors such as temperature and pH . Long-term studies have shown that it maintains its ability to reduce oxidative stress and enhance cell survival over extended periods .

Dosage Effects in Animal Models

The effects of 2-(3-Piridyl)thiazolidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively reduces oxidative stress and inflammation without causing adverse effects . At higher doses, it may lead to toxicity and adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

2-(3-Piridyl)thiazolidine-4-carboxylic acid is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes such as catalase and influences metabolic flux by enhancing the breakdown of hydrogen peroxide . The compound also affects metabolite levels, contributing to the overall reduction of oxidative stress in cells .

Transport and Distribution

Within cells and tissues, 2-(3-Piridyl)thiazolidine-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it exerts its biochemical effects .

Subcellular Localization

2-(3-Piridyl)thiazolidine-4-carboxylic acid is localized to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . This localization is crucial for its role in reducing oxidative stress and enhancing cell survival .

特性

IUPAC Name |

2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNGLHIMQHWTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50316421 | |

| Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59777-95-6 | |

| Record name | NSC303514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)